

A Comparative Guide to the Biocompatibility of Hydrogel Biomaterials: Focus on Crosslinking Agents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,2'-Sulfonyldiethanol*

Cat. No.: *B1207226*

[Get Quote](#)

Introduction

The biocompatibility of a biomaterial is paramount for its successful application in medical devices and drug delivery systems. For hydrogel-based materials, the choice of crosslinking agent plays a critical role in determining the final biocompatibility profile. While direct biocompatibility data for **2,2'-Sulfonyldiethanol** (SDE) based materials are not readily available in peer-reviewed literature, SDE is known to be used as a crosslinking agent. This guide, therefore, provides a comparative assessment of the biocompatibility of hydrogels prepared with common crosslinking agents, which can serve as a proxy for understanding the potential biocompatibility of SDE-crosslinked materials. The guide compares the performance of hydrogels crosslinked with glutaraldehyde, genipin, and Poly(ethylene glycol) diacrylate (PEGDA), focusing on cytotoxicity and hemocompatibility.

Comparative Performance of Crosslinking Agents

The biocompatibility of a crosslinked hydrogel is significantly influenced by the cytotoxicity of the crosslinking agent itself and the stability of the crosslinks formed. Unreacted crosslinking agents or degradation byproducts can leach out of the material and elicit adverse cellular responses.

Data on Cytotoxicity and Hemolysis

The following tables summarize quantitative data from various studies on the cytotoxicity and hemolysis of hydrogels crosslinked with glutaraldehyde, genipin, and PEGDA. It is important to note that the results can vary depending on the specific polymer, crosslinker concentration, and experimental conditions.

Table 1: In Vitro Cytotoxicity of Crosslinked Hydrogels

Crosslinking Agent	Base Polymer	Cell Type	Assay	Cell Viability (%)	Reference
Glutaraldehyde	Chitosan/PEO	Caco-2	MTT	≥ 86.87	[1]
Genipin	Chitosan	L929 fibroblasts	MTT	88.4 - 90.9	[2]
Genipin	Gelatin	L929 fibroblasts	Not Specified	86.4 - 96.9	[3]
PEGDA	Various	Various	LIVE/DEAD	~80 (at 20 wt%)	[4]

Table 2: In Vitro Hemolysis of Crosslinked Hydrogels

Crosslinking Agent	Base Polymer	Hemolysis (%)	Standard	Reference
Glutaraldehyde	Chitosan	< 5	ASTM F756	[5]
Genipin	Chitosan/Collagen	Not specified, but accelerated blood coagulation	N/A	[6]
PEGDA	Not Specified	< 2	ISO 10993-4	[7]

Summary of Findings:

- Glutaraldehyde, a widely used and efficient crosslinker, can exhibit cytotoxicity if unreacted molecules remain in the hydrogel.[8] However, with proper washing, materials crosslinked with glutaraldehyde can show good cell viability.[1]
- Genipin, a natural crosslinker, is generally considered to be less cytotoxic than glutaraldehyde.[9][10] Studies consistently show high cell viability on genipin-crosslinked materials.[2][3]
- Poly(ethylene glycol) diacrylate (PEGDA) is a biocompatible and non-toxic monomer that can be photocrosslinked to form hydrogels.[4][11] PEGDA hydrogels are known for their good biocompatibility, though cell viability can be affected by the concentration of the polymer.[4]

For blood-contacting applications, a low hemolysis rate is crucial. Materials with a hemolysis percentage below 2% are generally considered non-hemolytic, and below 5% are acceptable according to international standards.[9][12]

Experimental Protocols

Detailed methodologies for assessing cytotoxicity and hemolysis are provided below.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[13]

Materials:

- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate Buffered Saline (PBS)
- MTT solution (5 mg/mL in PBS)[13]

- Solubilization solution (e.g., DMSO, acidified isopropanol)[13]
- 96-well cell culture plates
- Test hydrogel materials and controls

Procedure (Adherent Cells):

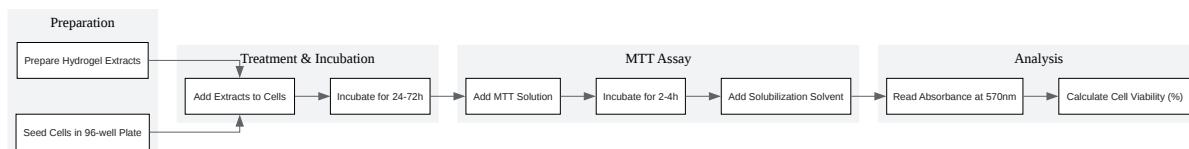
- Cell Seeding: Seed cells in a 96-well plate at a density of 1×10^4 to 1×10^5 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
- Material Extraction: Prepare extracts of the test hydrogels by incubating them in cell culture medium for 24 hours according to ISO 10993-5 standards.
- Cell Treatment: After 24 hours of cell culture, carefully remove the medium and replace it with 100 μL of the hydrogel extracts. Include negative (fresh medium) and positive (cytotoxic agent) controls.
- Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- MTT Addition: After the incubation period, remove the treatment medium and add 50 μL of serum-free medium and 50 μL of MTT solution to each well.[13]
- Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.[13]
- Solubilization: Carefully aspirate the MTT solution and add 100-150 μL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
- Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[13][14]
- Data Analysis: Calculate cell viability as a percentage relative to the negative control.

Hemocompatibility: In Vitro Hemolysis Assay (ASTM F756)

This protocol assesses the hemolytic properties of materials that will come into contact with blood.[\[15\]](#)[\[16\]](#) It measures the amount of hemoglobin released from red blood cells upon contact with the material.[\[15\]](#)

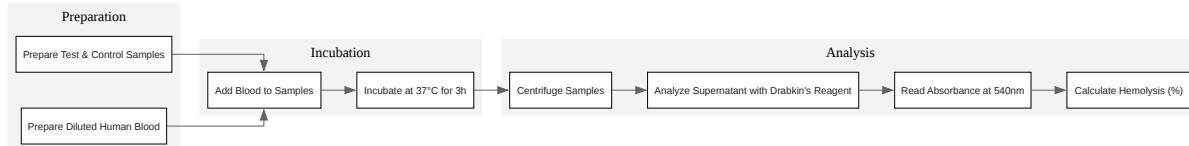
Materials:

- Freshly collected, anticoagulated human blood (e.g., with sodium citrate)[\[17\]](#)
- Phosphate Buffered Saline (PBS), calcium and magnesium free
- Drabkin's reagent (hemoglobin reagent)
- Test hydrogel materials
- Positive control (e.g., deionized water)
- Negative control (e.g., polyethylene)
- Spectrophotometer


Procedure (Direct Contact Method):

- Blood Preparation: Pool blood from at least three donors. Centrifuge a small aliquot to determine the plasma hemoglobin concentration. The plasma free hemoglobin should be less than 2 mg/mL. Dilute the whole blood with PBS to a hemoglobin concentration of 10 ± 1 mg/mL.[\[17\]](#)
- Test Setup: Place the test material in a sterile tube. Add a defined volume of the diluted blood to the tube.
- Controls: Prepare positive control tubes with diluted blood and deionized water, and negative control tubes with diluted blood and a non-hemolytic material.
- Incubation: Incubate all tubes at 37°C for a minimum of 3 hours, with gentle inversion every 30 minutes.[\[17\]](#)

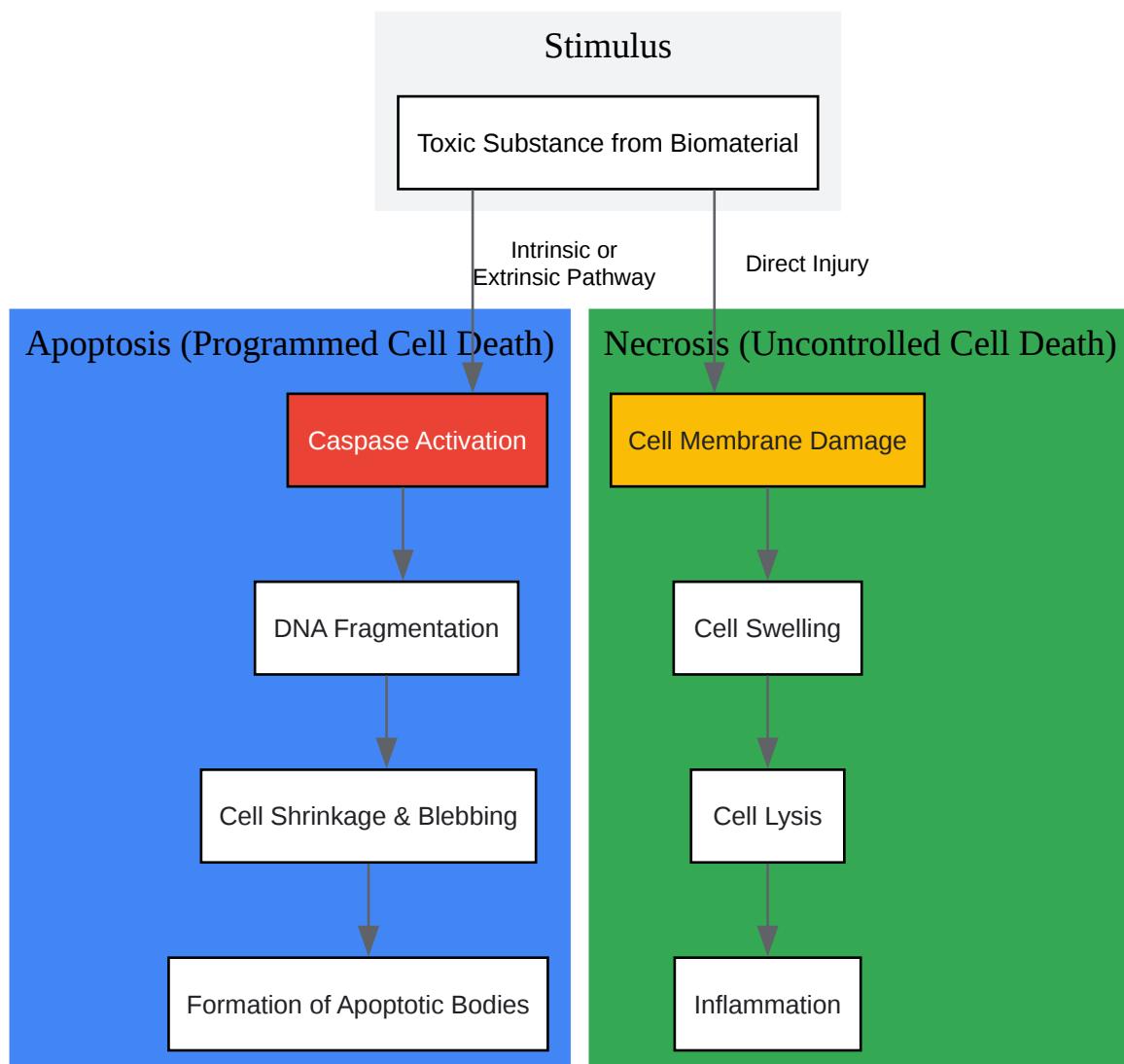
- Centrifugation: After incubation, centrifuge the tubes at 700-800 x g for 15 minutes to pellet the red blood cells.[17]
- Supernatant Analysis: Carefully collect the supernatant. Add a portion of the supernatant to Drabkin's reagent and allow it to stand for at least 15 minutes at room temperature.
- Absorbance Measurement: Measure the absorbance of the solution at 540 nm using a spectrophotometer.[17]
- Calculation of Hemolysis: Calculate the percentage of hemolysis using the following formula:
$$\% \text{ Hemolysis} = [(\text{Absorbance of test sample} - \text{Absorbance of negative control}) / (\text{Absorbance of positive control} - \text{Absorbance of negative control})] \times 100$$


Visualizations

Experimental Workflows

[Click to download full resolution via product page](#)

Caption: Workflow for the MTT cytotoxicity assay.



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro hemolysis assay.

Signaling Pathways in Cytotoxicity

When a biomaterial releases toxic substances, it can induce cell death through two main pathways: apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[\[18\]](#)

[Click to download full resolution via product page](#)

Caption: Simplified overview of apoptosis and necrosis pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. clyte.tech [clyte.tech]
- 2. store.astm.org [store.astm.org]
- 3. mdpi.com [mdpi.com]
- 4. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. A Glutaraldehyde-Free Crosslinking Method for the Treatment of Collagen-Based Biomaterials for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 10. researchgate.net [researchgate.net]
- 11. Additive Manufacturing and Physicomechanical Characteristics of PEGDA Hydrogels: Recent Advances and Perspective for Tissue Engineering [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Distinct endoplasmic reticulum signaling pathways regulate apoptotic and necrotic cell death following iodoacetamide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. 5595035.fs1.hubspotusercontent-na1.net [5595035.fs1.hubspotusercontent-na1.net]
- 18. Apoptosis and necrosis in toxicology: a continuum or distinct modes of cell death? - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Biocompatibility of Hydrogel Biomaterials: Focus on Crosslinking Agents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1207226#assessing-the-biocompatibility-of-2-2-sulfonyldiethanol-based-materials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com